methyl 3-phenyl-1H-indole-5-carboxylate
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Overview
Description
Methyl 3-phenyl-1H-indole-5-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in a variety of natural products and pharmaceuticals. This particular compound features a phenyl group at the 3-position and a carboxylate ester group at the 5-position of the indole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-phenyl-1H-indole-5-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole core . Another method involves the esterification of indole-5-carboxylic acid with methanol in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and pH precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common, especially at the 2- and 3-positions of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions typically result in various alkylated or acylated indole derivatives.
Scientific Research Applications
Methyl 3-phenyl-1H-indole-5-carboxylate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of indole-based biological pathways and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-phenyl-1H-indole-5-carboxylate varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. For example, indole derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling pathways . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl indole-5-carboxylate: Lacks the phenyl group at the 3-position, making it less versatile in certain synthetic applications.
Ethyl 2-methylindole-3-carboxylate: Features an ethyl ester group and a methyl group at different positions, leading to different reactivity and applications.
Uniqueness
Methyl 3-phenyl-1H-indole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the phenyl and ester groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C16H13NO2 |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 3-phenyl-1H-indole-5-carboxylate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)12-7-8-15-13(9-12)14(10-17-15)11-5-3-2-4-6-11/h2-10,17H,1H3 |
InChI Key |
SJVJUCYMUSRUET-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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